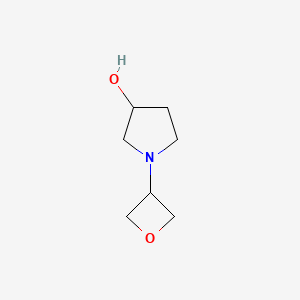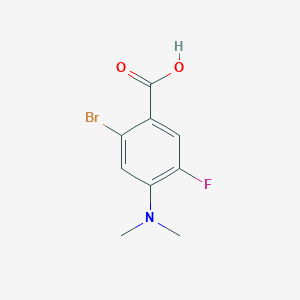
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid is an organic compound that features a bromine, a dimethylamino group, and a fluorine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method involves the bromination of 4-(dimethylamino)-5-fluorobenzoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve a solvent like ethanol or water and a base such as sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under specific conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate and a solvent such as toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the functional groups on the molecule interact with reagents to form new bonds or alter existing ones. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Lacks the dimethylamino group, which may affect its reactivity and applications.
4-(Dimethylamino)-5-fluorobenzoic acid:
2-Bromo-4-(dimethylamino)benzoic acid: Lacks the fluorine atom, which can alter its properties and applications.
Uniqueness
2-Bromo-4-(dimethylamino)-5-fluorobenzoic acid is unique due to the presence of all three functional groups (bromine, dimethylamino, and fluorine) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C9H9BrFNO2 |
|---|---|
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
2-bromo-4-(dimethylamino)-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(2)8-4-6(10)5(9(13)14)3-7(8)11/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
NBTJKOTZIWXIMJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



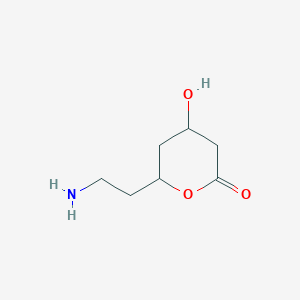
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
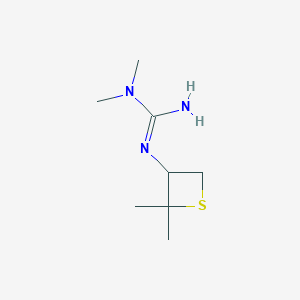
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
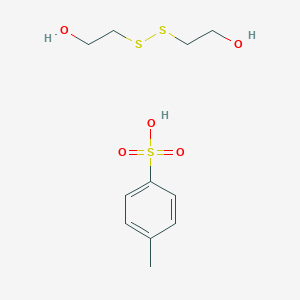

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
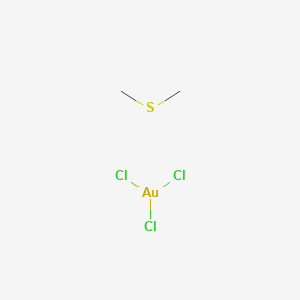
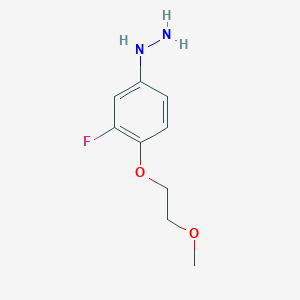
![Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate](/img/structure/B14791082.png)
